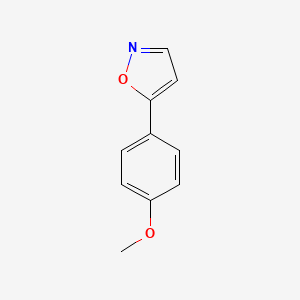

5-(4-Methoxyphenyl)isoxazole

説明

Significance of Isoxazole (B147169) Core in Chemical and Biomedical Research

The isoxazole nucleus is a highly important scaffold in drug discovery and a versatile component in organic synthesis. ajrconline.orgnih.gov Its unique structural and electronic properties contribute to its wide-ranging applications. nih.gov The isoxazole ring is an electron-rich aromatic system, and the weak nitrogen-oxygen bond allows for ring cleavage reactions, making it a valuable synthetic intermediate. nih.gov

The isoxazole moiety is a key structural feature in numerous natural products and synthetic pharmaceuticals. symc.edu.cnlifechemicals.com While relatively rare in nature, isoxazole rings are found in compounds like ibotenic acid and muscimol, which are isolated from certain mushroom species and exhibit activity in the central nervous system. lifechemicals.comwikipedia.org In the pharmaceutical arena, the isoxazole scaffold is present in a diverse array of drugs, demonstrating its therapeutic versatility. symc.edu.cnwikipedia.org For instance, the antibiotic cycloserine, used in the treatment of tuberculosis, and the anti-inflammatory drug leflunomide (B1674699) both contain an isoxazole ring. ijpcbs.com Other notable examples include the COX-2 inhibitor valdecoxib (B1682126) and a number of beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org

Table 1: Examples of Marketed Drugs Containing the Isoxazole Moiety

| Drug Name | Therapeutic Class |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Leflunomide | Antirheumatic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Risperidone | Antipsychotic |

| Zonisamide | Anticonvulsant |

This table provides a selection of pharmaceuticals that feature the isoxazole core, highlighting the broad range of its applications in medicine. researchgate.net

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry. rsc.orgtaylorandfrancis.com This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. nih.govnih.gov The ability of the isoxazole core to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its promiscuity in binding to different protein targets. symc.edu.cn The introduction of an isoxazole ring into a molecule can enhance its efficacy, reduce toxicity, and improve its pharmacokinetic properties. symc.edu.cn Consequently, isoxazole derivatives have been investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov

Beyond its direct role in bioactive molecules, the isoxazole ring serves as a versatile building block in organic synthesis. lifechemicals.comresearchgate.net Its chemical stability and the potential for selective functionalization at different positions of the ring make it an attractive intermediate. nih.gov The isoxazole nucleus contains latent functionalities; for example, it can be chemically transformed into enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols, which are themselves valuable synthetic precursors. lifechemicals.comijpcbs.com This versatility allows chemists to use isoxazoles as a strategic tool for the construction of complex molecular architectures. benthamdirect.com

Overview of 5-(4-Methoxyphenyl)isoxazole and its Derivatives

Within the large family of isoxazole compounds, this compound represents a specific derivative with a methoxy-substituted phenyl group at the 5-position of the isoxazole ring.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the isoxazole ring is numbered starting from the oxygen atom as position 1 and the nitrogen atom as position 2. Therefore, in this compound, the 4-methoxyphenyl (B3050149) group is attached to the carbon atom at the 5-position of the isoxazole ring. scbt.com The systematic name for a related derivative, 5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde, clearly illustrates this numbering system.

Table 2: Structural Details of this compound

| Feature | Description |

| Core Heterocycle | Isoxazole |

| Substituent at Position 5 | 4-Methoxyphenyl |

| Molecular Formula | C₁₀H₉NO₂ |

This table outlines the key structural components of this compound. scbt.com

Derivatives of this compound can be formed by adding other functional groups to the isoxazole ring or the phenyl group. For example, the presence of a phenyl group at the 3-position results in 5-(4-methoxyphenyl)-3-phenylisoxazole. ontosight.ai

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. The first synthesis of the isoxazole ring is credited to Dunstan and Dymond. ijpcbs.com A significant advancement in isoxazole synthesis was made by Claisen in 1903, who prepared isoxazole itself. nih.gov Between 1930 and 1946, the work of Quilico on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds greatly expanded the field. ijpcbs.com One of the most common and versatile methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgnih.gov This reaction allows for the regioselective formation of 3,5-disubstituted isoxazoles. nih.gov Over the years, numerous synthetic methodologies have been developed, including metal-catalyzed reactions and more environmentally friendly procedures, to facilitate the creation of a wide array of isoxazole derivatives with diverse substitution patterns. rsc.orgnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKBSQRNCPFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371577 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-48-8 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methoxyphenyl Isoxazole and Its Analogs

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is a key step in the synthesis of 5-(4-methoxyphenyl)isoxazole. Various synthetic strategies have been developed to construct this heterocyclic system, with 1,3-dipolar cycloaddition reactions being a particularly prominent and widely utilized approach.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including isoxazoles. tandfonline.comresearchgate.netmdpi.com This type of reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkyne or an alkene. tandfonline.comresearchgate.net The concerted [3+2] cycloaddition of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring. nih.govyoutube.com This method is highly valued for its efficiency and ability to introduce a variety of substituents onto the isoxazole core. tandfonline.com

The reaction between a nitrile oxide and an alkyne is a cornerstone in the synthesis of isoxazoles. sci-hub.se This cycloaddition provides a direct route to the isoxazole ring system. youtube.com The regioselectivity of the reaction, which determines the substitution pattern on the resulting isoxazole, can often be controlled, although reactions under thermal conditions can sometimes lead to a mixture of regioisomers. sci-hub.se To address this, metal-catalyzed versions of this reaction have been developed to enhance regioselectivity and allow the reaction to proceed under milder conditions. sci-hub.se

Nitrile oxides are reactive intermediates and are typically generated in situ to be trapped by a dipolarophile. researchgate.netresearchgate.net This approach avoids the isolation of the potentially unstable nitrile oxide. Common methods for the in situ generation of nitrile oxides include the oxidation of aldoximes and the dehydrohalogenation of hydroximoyl halides. researchgate.net

Nitrile Oxide-Alkyne Cycloadditions

In Situ Generation of Nitrile Oxides

A prevalent method for generating nitrile oxides in situ is the oxidation of aldoximes. researchgate.netacs.org Various oxidizing agents can be employed for this transformation.

Oxone: A "green" and efficient protocol for the generation of nitrile oxides from aldoximes utilizes Oxone (potassium peroxymonosulfate) in the presence of sodium chloride. acs.orgacs.orgnih.gov This method is notable for its broad substrate scope, encompassing aliphatic, aromatic, and alkenyl aldoximes, and it avoids the production of toxic organic byproducts. acs.orgnih.gov

Chloramine-T: Chloramine-T is another effective oxidant for the in situ generation of nitrile oxides from aldoximes. researchgate.netmaynoothuniversity.ie This reagent has been successfully used in the synthesis of various isoxazole derivatives through subsequent cycloaddition with dipolarophiles. researchgate.net The reaction is often carried out in the presence of a base.

The following table summarizes the synthesis of isoxazole derivatives via nitrile oxide generation from aldoximes using different oxidizing agents.

| Aldoxime Precursor | Oxidizing Agent | Dipolarophile | Product | Yield (%) | Reference |

| Isopropyl aldoxime | NaCl/Oxone | Various terminal alkenes | 5-substituted isoxazolines | Excellent | acs.org |

| Aromatic aldoximes | Chloramine-T | 3-(4-methoxyphenyl)propiolonitrile | 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles | Moderate | researchgate.net |

Hydroximoyl halides, such as hydroximoyl bromides, are common precursors for the generation of nitrile oxides. nih.govsci-hub.se Treatment of a hydroximoyl bromide with a base results in dehydrohalogenation to form the corresponding nitrile oxide, which can then undergo cycloaddition with an alkyne. nih.govsci-hub.se This method offers a reliable route to nitrile oxides and has been employed in the synthesis of various substituted isoxazoles. For instance, 3-trifluoromethylisoxazoles have been synthesized from a hydroximoyl bromide precursor, which readily converts to the nitrile oxide under basic conditions before reacting with terminal alkynes. nih.govsci-hub.se

The table below illustrates the synthesis of isoxazoles from hydroximoyl bromides.

| Hydroximoyl Bromide | Base/Solvent | Alkyne | Product | Yield (%) | Reference |

| Trifluoromethylated hydroximoyl bromide | Trimethylamine/Toluene | Aromatic alkynes | 3-trifluoromethyl-5-aryl-isoxazoles | Good to High | sci-hub.se |

| Trifluoromethylated hydroximoyl bromide | Na2CO3/H2O | Aliphatic alkynes | 3-trifluoromethyl-5-alkyl-isoxazoles | Good to High | sci-hub.se |

The nature of the alkyne dipolarophile, whether it is terminal or internally substituted, influences the outcome of the cycloaddition reaction with nitrile oxides.

Terminal Alkynes: Cycloadditions with terminal alkynes generally proceed with good regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. beilstein-journals.org Copper-catalyzed cycloadditions, in particular, are highly effective for terminal alkynes, providing excellent yields and regiocontrol at room temperature. beilstein-journals.org

Substituted Alkynes: The synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal (substituted) alkynes can be more challenging. beilstein-journals.org These reactions often require more forcing conditions, such as high heat, and may result in poor regioselectivity. beilstein-journals.org However, specific methodologies have been developed to address these challenges. For example, enolate-mediated 1,3-dipolar cycloadditions of β-functionalized ketones with nitrile oxides can provide access to 3,4,5-trisubstituted isoxazoles, although this may require longer reaction times and higher temperatures. beilstein-journals.org

The following table provides examples of the reactivity of nitrile oxides with different types of alkynes.

| Nitrile Oxide Source | Alkyne Type | Reaction Conditions | Product | Regioselectivity | Reference |

| Hydroximoyl chloride | Terminal alkyne | Copper catalyst, room temperature | 3,5-disubstituted isoxazole | High | beilstein-journals.org |

| Hydroximoyl chloride | Non-terminal alkyne | High heat | 3,4,5-trisubstituted isoxazole | Poor | beilstein-journals.org |

| Oxime | Terminal alkyne | Hypervalent iodine | 3,5-disubstituted isoxazole | Complete | rsc.org |

Regioselectivity in Disubstituted and Trisubstituted Isoxazole Formation

The regioselectivity in the formation of isoxazole rings is a critical aspect of their synthesis, determining the final positions of the substituents on the heterocyclic core. The classic Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often results in a mixture of regioisomers with poor selectivity. nih.gov However, modern methodologies have been developed to control the regiochemical outcome by carefully selecting substrates and reaction conditions.

Four distinct methodologies have been reported for the regioselective synthesis of isoxazole regioisomers through the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. nih.govrsc.org Control over the regiochemistry is achieved by modifying the reaction conditions, such as the solvent, the use of a base like pyridine, or the addition of a Lewis acid carbonyl activator like BF3. rsc.org These variations allow for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.govrsc.org For instance, in the reaction of a β-enamino diketone with hydroxylamine hydrochloride, one regioisomer can be favored by using acetonitrile (MeCN) with pyridine at room temperature, while the other is preferentially formed in ethanol (EtOH) at reflux. nih.gov

In the context of cycloaddition reactions involving alkynes, the choice of catalyst can also dictate regioselectivity. The use of copper catalysts in the reaction of alkynes and nitrile oxides can improve both the yield and regioselectivity, although this is often limited to terminal alkynes, producing 3,5-disubstituted isoxazoles. beilstein-journals.orgnih.gov For the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes, ruthenium(II) catalysts have been shown to enable the reaction to proceed with high yields and regioselectivity at room temperature. beilstein-journals.orgnih.gov

| Method | Substrates | Conditions/Reagents | Outcome |

| Cyclocondensation | β-enamino diketones + Hydroxylamine HCl | Varying solvents (e.g., EtOH, MeCN), bases (e.g., pyridine), and Lewis acids (e.g., BF3) | Controlled regioselective access to 3,4-, 4,5-, and 3,4,5-substituted isoxazoles nih.govrsc.org |

| Cycloaddition | Terminal Alkynes + Nitrile Oxides | Copper Catalysts | Improved yields and regioselectivity for 3,5-disubstituted isoxazoles beilstein-journals.orgnih.gov |

| Cycloaddition | Terminal or Non-terminal Alkynes + Nitrile Oxides | Ruthenium(II) Catalysts | High yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles beilstein-journals.orgnih.gov |

Chalcone-Hydroxylamine Cyclocondensation

A prevalent and widely utilized method for synthesizing the isoxazole scaffold is the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and hydroxylamine or its salt. researchgate.netresearchgate.net Chalcones themselves are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. nih.gov The subsequent reaction of the chalcone intermediate with hydroxylamine hydrochloride leads to the formation of the isoxazole ring through an intermolecular cycloaddition. nih.govnih.gov This approach is valued for its simplicity and the ready availability of the starting materials.

For example, various 5-(indol-3-yl)-3-(substituted phenyl) isoxazoles have been prepared by first synthesizing the corresponding indolyl chalcones, which are then condensed with hydroxylamine hydrochloride. nih.gov Similarly, new isoxazole compounds have been synthesized from chalcones containing different functional groups by reacting them with hydroxylamine hydrochloride in an alkaline medium. nih.gov The reaction mechanism is well-studied and provides a reliable pathway to a diverse range of isoxazole derivatives. nih.gov

Acid-Catalyzed Cyclization

While base catalysis is more common, the cyclization of chalcones with hydroxylamine can also be facilitated under acidic conditions. In one synthetic procedure, chalcones are reacted with hydroxylamine hydrochloride in the presence of glacial acetic acid and sodium acetate in ethanol, which is then refluxed for several hours to yield the final isoxazole product. nih.gov The use of trifluoroacetic acid (TFA) has also been noted to afford isoxazoles from related ketone precursors under acidic conditions. organic-chemistry.org The acid serves to catalyze the condensation and subsequent cyclization steps, leading to the formation of the heterocyclic ring.

Base-Catalyzed Cyclization

The base-catalyzed cyclocondensation of chalcones with hydroxylamine hydrochloride is a frequently employed strategy. The reaction is typically carried out by refluxing a mixture of the chalcone and hydroxylamine hydrochloride in an alcoholic solvent, such as ethanol, in the presence of a base. nih.gov Common bases used for this transformation include potassium hydroxide (KOH) and sodium hydroxide (NaOH). nih.govresearchgate.net For example, a mixture of a chalcone and hydroxylamine hydrochloride in ethanol can be refluxed for 12 hours in the presence of 40% KOH to yield the corresponding isoxazole. nih.gov In other variations, aqueous potassium hydroxide is stirred with the reactants in ethanol at room temperature. The base facilitates the deprotonation of hydroxylamine and promotes the nucleophilic attack and subsequent cyclization to form the isoxazole ring.

Cyclization Reactions Involving Ketone Addition

Beyond the use of α,β-unsaturated ketones like chalcones, other ketone-containing precursors are instrumental in isoxazole synthesis. A foundational method involves the reaction of β-keto esters with hydroxylamine to produce 3-isoxazolols. acs.org However, this reaction can often lead to the formation of 5-isoxazolone byproducts. acs.org A refined approach involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids, which can be treated with hydrochloric acid to yield 5-substituted 3-isoxazolols without the formation of byproducts. acs.org

Furthermore, activated ketones, such as β-diketones, can react with primary nitro compounds to form isoxazoles. rsc.org This process can be enhanced by the use of a copper catalyst, which helps to control the reaction. rsc.org The reaction of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under basic conditions (using t-BuOK) can also afford isoxazoles through a cyclization pathway involving an anionic enolate intermediate. organic-chemistry.org

Metal-Catalyzed Cyclization/Functionalization of Alkynes

The synthesis of isoxazoles through metal-catalyzed reactions involving alkynes has become an efficient and powerful strategy. rsc.orgresearchgate.net These methods offer high efficiency for constructing diverse isoxazole structures under mild conditions with excellent chemo-, stereo-, and regioselectivities. rsc.orgresearchgate.net A wide range of metal catalysts, including those based on palladium, copper, iron, gold, and silver, have been successfully employed. rsc.org

One notable approach is the electrophilic cyclization of Z-O-methyl oximes derived from 2-alkyn-1-ones. nih.gov These substrates can be cyclized in the presence of an electrophile like iodine monochloride (ICl) to produce 4-iodoisoxazoles. nih.gov The resulting iodinated isoxazoles are versatile intermediates that can undergo further functionalization, such as palladium-catalyzed cross-coupling reactions, to yield highly substituted 3,4,5-trisubstituted isoxazoles. nih.gov

Copper(I)-Catalyzed Procedures

Copper(I) catalysts are particularly prominent in the synthesis of isoxazoles from alkynes. The copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides is a highly regioselective method for accessing isoxazole derivatives. acs.org This approach is especially effective for terminal alkynes and can improve both yields and regioselectivity, often allowing the reaction to proceed at room temperature. beilstein-journals.orgnih.gov

A novel three-component reaction utilizes a copper catalyst for the [3 + 2] cycloaddition of alkynes with nitrile oxides that are generated in situ from the coupling of a copper carbene and a nitroso radical. acs.org This one-pot procedure provides a simple and efficient route to both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles in a highly regioselective manner. acs.org Additionally, the catalytic potential of copper(I) oxide (Cu2O) nanocrystals has been investigated for the regioselective synthesis of 3,5-disubstituted isoxazoles, highlighting the role of catalyst morphology in these transformations. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(I) | Terminal Alkynes + Nitrile Oxides | 3,5-Disubstituted Isoxazoles | High regioselectivity, mild conditions beilstein-journals.orgnih.govacs.org |

| Cu(I) | Alkynes + Diazo Compounds + tert-Butyl Nitrite | 3,5-Di- and 3,4,5-Trisubstituted Isoxazoles | One-pot, three-component reaction; in situ nitrile oxide generation acs.org |

| Cu2O Nanocrystals | Alkynes + Nitrile Oxides | 3,5-Disubstituted Isoxazoles | Heterogeneous catalysis; facet-dependent activity rsc.org |

Microwave-Assisted Green Synthetic Pathways

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. youtube.com This technology facilitates rapid and uniform heating of the reaction mixture, leading to shorter reaction times, increased product yields, and often, higher purity of the final products. youtube.comresearchgate.net In the context of isoxazole synthesis, microwave irradiation has been successfully employed to promote the cyclization of chalcone intermediates with hydroxylamine hydrochloride. youtube.com

The synthesis of isoxazole derivatives from chalcones under microwave irradiation is considered a green chemical protocol as it minimizes the use of hazardous organic solvents and reduces energy consumption. youtube.com For instance, a series of novel isoxazole derivatives were synthesized by refluxing various chalcones with hydroxylamine hydrochloride in an ethanolic sodium hydroxide solution under microwave irradiation at 210 W for 10-15 minutes. This method not only expedited the reaction but also led to improved yields compared to conventional heating. youtube.com

Solvent-Free Methods

In the pursuit of environmentally benign synthetic methodologies, solvent-free reactions have gained considerable attention. These methods reduce pollution, decrease costs, and simplify the work-up procedures. One notable solvent-free approach for the synthesis of chalcones, the precursors to this compound, is through grinding techniques. scitepress.org This mechanochemical method involves the grinding of reactants in a mortar and pestle, often in the presence of a solid catalyst. For example, 4-hydroxy-4'-methoxychalcone was synthesized by grinding 4-methoxy acetophenone and 4-hydroxybenzaldehyde with a solid NaOH catalyst for 30 minutes at room temperature. scitepress.org This solvent-free approach offers high yields (84-95%) and significantly shorter reaction times (4-8 minutes) compared to traditional solvent-based methods. scitepress.org

Another powerful solvent-free technique is ball-milling, which has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles. This mechanochemical approach involves the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. scitepress.org The reaction can be performed under catalyst-free conditions or with a recyclable Cu/Al2O3 nanocomposite catalyst, providing moderate to excellent yields of the desired isoxazoles. scitepress.org The scalability of this solvent-free method has been demonstrated up to a 1.0-gram scale without requiring an increase in milling time. scitepress.org

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound and its analogs relies on the efficient preparation of key precursors and the strategic transformation of functional groups. The most common route involves the construction of a chalcone backbone, followed by the formation of an oxime and subsequent cyclization to the isoxazole ring.

Preparation of Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal intermediates in the synthesis of isoxazoles. The most prevalent method for their preparation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. scitepress.orguomustansiriyah.edu.iqunair.ac.id In the synthesis of precursors for this compound, 4-methoxyacetophenone is a common starting ketone.

The reaction involves the formation of an enolate ion from the ketone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. scitepress.org Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone. scitepress.orguomustansiriyah.edu.iq The choice of base can influence the reaction yield, with NaOH often providing excellent results (90-96%). scitepress.org

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of substituted chalcones by varying the aromatic aldehyde. For example, reacting 4-methoxyacetophenone with benzaldehyde, 2-chlorobenzaldehyde, or other substituted benzaldehydes yields the corresponding chalcone derivatives. nih.gov

Table 1: Examples of Synthesized Chalcone Derivatives

| Ketone | Aldehyde | Chalcone Product |

| 4-Methoxyacetophenone | Benzaldehyde | 1-(4-Methoxyphenyl)-3-phenylpropenone |

| 4-Methoxyacetophenone | 2-Chlorobenzaldehyde | 3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenone |

| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | 1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)propenone |

Synthesis of Oxime Derivatives

Oximes are crucial intermediates in the conversion of chalcones to isoxazoles. They are typically synthesized through the reaction of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine (NH2OH) or its hydrochloride salt in a weakly acidic medium. researchgate.net This reaction results in the formation of an oxime (a compound containing the C=N-OH functional group) and the elimination of a water molecule.

In the context of isoxazole synthesis, the α,β-unsaturated ketone functionality of the chalcone reacts with hydroxylamine hydrochloride. This can lead to the formation of a chalcone oxime, which can then undergo cyclization to form the isoxazole ring. nih.govresearchgate.net The reaction is often carried out in the presence of a base, such as potassium hydroxide, and refluxed in a solvent like ethanol. nih.gov

The formation of the isoxazole ring from the chalcone is believed to proceed through an intermolecular cycloaddition reaction of the corresponding oxime intermediate. nih.gov

Preparation of N-(4-methoxyphenyl) acetamide

N-(4-methoxyphenyl)acetamide, also known as p-acetanisidide or methacetin, is a relevant compound in the context of synthesizing analogs and can be prepared through the acetylation of p-anisidine (4-methoxyaniline). drugfuture.comorgsyn.org This transformation involves the introduction of an acetyl group onto the nitrogen atom of the amine.

A common method for this acetylation is the reaction of p-anisidine with acetic anhydride. orgsyn.orgscribd.com The reaction can be carried out in glacial acetic acid and water, with the addition of ice to control the temperature. orgsyn.org Microwave irradiation has also been employed to accelerate this reaction, with reports of achieving up to 98% conversion to N-acetyl-p-anisidine within 12-15 minutes using acetic acid as the acetylating agent. researchgate.net This microwave-assisted approach offers a greener alternative to conventional methods that often use excess and explosive acetic anhydride. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. In the synthesis of this compound and its analogs, several parameters can be fine-tuned to achieve this goal.

For the Claisen-Schmidt condensation to form chalcone precursors, the choice and concentration of the base are crucial. While strong bases like NaOH and KOH are effective, their concentration can impact the reaction rate and yield. scitepress.orgunair.ac.id Solvent selection also plays a role, although solvent-free methods like grinding have shown to be highly efficient. scitepress.org

In the cyclization of chalcones to isoxazoles using hydroxylamine hydrochloride, the reaction time and temperature are important variables. Conventional methods may require several hours of refluxing, whereas microwave-assisted synthesis can dramatically reduce the reaction time to minutes. youtube.comnih.gov The choice of base and solvent system in this step also influences the reaction's efficiency. nih.gov

For microwave-assisted syntheses, parameters such as the microwave power and irradiation time need to be optimized for each specific reaction to achieve the best results. youtube.comresearchgate.net For instance, in the acetylation of p-anisidine, the effects of reaction time, feed composition, and microwave energy were investigated to achieve high conversion rates. researchgate.net Similarly, in the synthesis of isoxazoles, the microwave power is adjusted to control the reaction temperature and rate. youtube.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, represents a significant optimization in terms of efficiency and resource utilization. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Isoxazole Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 12 hours | 45-63% | nih.gov |

| Microwave Irradiation | 10-15 minutes | Higher than conventional | youtube.com |

Chemical Reactivity and Derivatization of 5 4 Methoxyphenyl Isoxazole

Functionalization of the Isoxazole (B147169) Ring System

The isoxazole ring within 5-(4-methoxyphenyl)isoxazole offers several avenues for functionalization, enabling the introduction of new chemical groups through methods like direct C-H activation and transition metal-catalyzed cross-coupling reactions.

Direct C-H activation has emerged as a powerful strategy for modifying heterocyclic compounds, as it circumvents the need for pre-functionalized starting materials. In the context of the isoxazole ring system, this approach allows for the selective introduction of substituents. For instance, palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to selectively activate the C-H bond at the 5-position, yielding coupling products in moderate to good yields. nih.gov This method has been successfully applied to the synthesis of complex molecules, including spiro-type chiral ligands. nih.gov While isoxazoles can be challenging substrates for C-H activation, this method provides a valuable tool for their derivatization. researchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com For this compound, these reactions are pivotal for introducing a diverse range of substituents, thereby modulating the molecule's properties. Palladium(II) complexes with isoxazole derivatives have shown high catalytic activity in cross-coupling reactions. bsu.by

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. For isoxazoles, this allows for the introduction of aryl, heteroaryl, or alkyl groups. The choice of catalyst loading, often in the range of 4-5 mol %, is a critical parameter for success. acs.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. It is a valuable method for introducing alkenyl substituents onto the isoxazole ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted isoxazoles.

These reactions offer versatile pathways to a broad spectrum of derivatized isoxazoles with potential applications in various fields of chemical research.

Modifications at the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group of this compound also provides opportunities for chemical modification. The methoxy (B1213986) group can be cleaved to form a phenol, which can then undergo further reactions such as alkylation or acylation. Additionally, the phenyl ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups. For example, nitration of anisaldehyde, a related structure, proceeds with high yield.

Introduction of Diverse Substituents

The introduction of a wide array of substituents onto the this compound framework is essential for fine-tuning its physicochemical and biological properties. mdpi.com The synthesis of highly substituted isoxazoles can be achieved through methods like electrophilic cyclization. nih.gov

The electronic and steric properties of substituents play a significant role in the reactivity of the isoxazole molecule.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the reactivity of the isoxazole system. Electron-withdrawing groups on 1,3-diketones, for example, have been shown to increase the degree of enolization, which can affect subsequent cycloaddition reactions to form isoxazoles. beilstein-journals.org In some reactions, electron-donating groups on aromatic aldehydes lead to higher yields, while electron-withdrawing groups result in lower yields. nih.gov

Steric Effects: The size and position of substituents can create steric hindrance, which may influence the course of a reaction. However, in some electrophilic cyclization reactions to form isoxazoles, steric effects appear to be minimal, with bulky substituents not significantly hindering the reaction. nih.gov In other cases, steric factors can play a role in receptor affinity and biological activity. mdpi.com

Ring-Opening and Rearrangement Reactions (e.g., Reductive Ring Cleaving to Enaminones)

The isoxazole ring, while possessing aromatic character, contains a weak N-O bond that can be cleaved under certain conditions, leading to ring-opening and rearrangement reactions. researchgate.net A key transformation is the reductive cleavage of the N-O bond to afford β-enaminones. acs.orgnih.govacs.org This reaction can be achieved through various methods, including catalytic hydrogenation with Raney nickel or Pd/C, or by using metal reagents like Mo(CO)6. acs.orgrsc.org More recently, a copper/diamine catalysis system has been developed for the reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones. nih.govacs.org This protocol is noted for its use of commercially available reagents, broad functional group tolerance, and regiospecificity. nih.govacs.org

The resulting enaminones are versatile synthetic intermediates that can be used to construct other heterocyclic systems. acs.org Isoxazoles can also undergo other rearrangements, such as the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine derivatives. beilstein-journals.org Additionally, an unexpected isoxazole-to-oxazole transformation has been reported under mild basic conditions. rsc.org

| Reaction Type | Key Features | Resulting Products |

| Direct C-H Activation | Palladium-catalyzed, selective at C-5 position | Arylated isoxazoles |

| Suzuki-Miyaura Coupling | Palladium-catalyzed, versatile for C-C bond formation | Aryl, heteroaryl, or alkyl substituted isoxazoles |

| Reductive Ring Cleavage | Cleavage of the N-O bond, various catalytic systems | β-Enaminones |

| Boulton–Katritzky Rearrangement | Base-promoted rearrangement | Triazole derivatives from isoxazolo[4,5-b]pyridines |

| Isoxazole-to-Oxazole Rearrangement | Mild basic conditions | Oxazole derivatives |

Computational Chemistry and Spectroscopic Characterization

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to confirm the structure and purity of 5-(4-Methoxyphenyl)isoxazole. These techniques probe different aspects of the molecule's physical and chemical properties, collectively providing a detailed chemical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, specific chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

In a closely related compound, Ethyl this compound-3-carboxylate, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the methoxy (B1213986) group protons as a singlet at approximately 3.87 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group appear as doublets at around 7.75 ppm and 7.00 ppm. A singlet at 6.80 ppm is attributed to the proton on the isoxazole (B147169) ring. researchgate.net

The ¹³C NMR spectrum of this derivative provides further structural confirmation. Key signals include the methoxy carbon at approximately 55.4 ppm, the isoxazole ring carbons, and the aromatic carbons of the methoxyphenyl group. The carbonyl carbon of the ethyl ester appears at around 160.2 ppm. researchgate.net For this compound itself, the proton on the isoxazole ring is observed as a doublet at 6.39 ppm in the ¹H NMR spectrum (in CDCl₃). mdpi.com

| Nucleus | Compound | Chemical Shift (δ/ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Ethyl this compound-3-carboxylate | 7.75 | d | researchgate.net |

| ¹H | Ethyl this compound-3-carboxylate | 7.00 | d | researchgate.net |

| ¹H | Ethyl this compound-3-carboxylate | 6.80 | s | researchgate.net |

| ¹H | Ethyl this compound-3-carboxylate | 3.87 | s | researchgate.net |

| ¹H | This compound | 6.39 | d | mdpi.com |

| ¹³C | Ethyl this compound-3-carboxylate | 171.7, 161.5, 160.2, 156.9, 127.6, 119.4, 114.5, 98.5, 62.1, 55.4, 14.1 | - | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands.

For Ethyl this compound-3-carboxylate, prominent peaks are observed at 1733 cm⁻¹ (C=O stretch of the ester), 1618 cm⁻¹ (C=N stretch of the isoxazole ring), and 1267 cm⁻¹ (C-O stretch of the methoxy group). researchgate.net The IR spectrum of this compound shows characteristic bands at 1605 cm⁻¹ (aromatic C=C stretch), 1510 cm⁻¹, 1446 cm⁻¹, and a strong C-O stretching band for the ether at 1251 cm⁻¹. mdpi.com

| Compound | Vibrational Frequency (ν/cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Ethyl this compound-3-carboxylate | 1733 | C=O Stretch (Ester) | researchgate.net |

| Ethyl this compound-3-carboxylate | 1618 | C=N Stretch (Isoxazole) | researchgate.net |

| Ethyl this compound-3-carboxylate | 1267 | C-O Stretch (Methoxy) | researchgate.net |

| This compound | 1605 | Aromatic C=C Stretch | mdpi.com |

| This compound | 1251 | C-O Stretch (Ether) | mdpi.com |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is particularly useful for obtaining precise mass measurements.

The molecular formula of this compound is C₁₀H₉NO₂, corresponding to a molecular weight of 175.18 g/mol . wpmucdn.com For the related compound, 5-(4-Methoxyphenyl)-3-phenylisoxazole, a top peak in the GC-MS spectrum is observed at an m/z of 135. nih.gov High-resolution mass spectrometry of this compound would be expected to show a protonated molecule [M+H]⁺ at an m/z value corresponding to its exact mass.

Single Crystal X-ray Diffraction Studies

For instance, the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole reveals a nearly planar conformation, with a small dihedral angle of 7.30 (13)° between the phenyl and isoxazole rings. iucr.org In another example, 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, the dihedral angles between the isoxazole ring and the methoxyphenyl and trimethoxyphenyl rings are 45.83° and 27.51°, respectively. mathnet.ru These studies indicate that the planarity of the molecule can be influenced by the nature and position of substituents. The crystal packing in these structures is often stabilized by various intermolecular interactions, including hydrogen bonds and C-H···π interactions. iucr.orgresearchgate.net

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|

| 5-amino-3-(4-methoxyphenyl)isoxazole | - | - | Dihedral angle between phenyl and isoxazole rings: 7.30 (13)° | iucr.org |

| 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | - | - | Dihedral angle between isoxazole and methoxyphenyl ring: 45.83° | mathnet.ru |

| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole | Monoclinic | P21/c | Dihedral angle between isoxazole and phenyl ring: 24.97° | researchgate.net |

Quantum Chemical Calculations

Computational chemistry, particularly quantum chemical calculations, offers a theoretical framework to complement experimental findings. These calculations can predict molecular structures, spectroscopic properties, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide optimized geometries, vibrational frequencies, and insights into the electronic properties of compounds like this compound.

In a study on the related compound 5-(4-Methoxyphenyl)-3-(1-methylindol-3-yl)-isoxazole, DFT calculations using the B3LYP method with a 6-31G basis set were employed to determine the optimized geometry, bonding features, and harmonic vibrational wavenumbers. asianpubs.org Such calculations also allow for the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO can provide information about the kinetic stability of the molecule. asianpubs.org For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations were used to obtain the optimized molecular structure and to calculate the HOMO-LUMO energy gap. mdpi.com Similar theoretical studies on this compound would provide valuable data on its electronic properties and reactivity.

Optimized Geometry and Bonding Features

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound have been extensively studied using computational methods, primarily Density Functional Theory (DFT). These calculations, often employing the B3LYP functional with basis sets like 6-31G, provide a detailed picture of the molecule's most stable conformation. asianpubs.org

A key geometric feature is the dihedral angle between the isoxazole and the 4-methoxyphenyl rings. In a crystallographic study of the closely related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, this angle was found to be 7.30 (13)°, indicating that the molecule is nearly planar. iucr.orgiucr.org This planarity is a result of the electronic conjugation between the two ring systems. The N1—O1 bond length in the isoxazole ring is reported as 1.434 (4) Å, which is consistent with values observed in other isoxazole structures. iucr.orgiucr.org In another related structure, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the benzene (B151609) and isoxazole rings is 42.52 (8)°. nih.gov These computational and crystallographic data provide a foundational understanding of the molecule's structural framework.

Table 1: Selected Geometric Parameters for Related Methoxyphenyl Isoxazole Structures

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Isoxazole-Phenyl Dihedral Angle | 7.30 (13)° | 5-amino-3-(4-methoxyphenyl)isoxazole | iucr.org |

| Isoxazole-Phenyl Dihedral Angle | 42.52 (8)° | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | nih.gov |

| N-O Bond Length | 1.434 (4) Å | 5-amino-3-(4-methoxyphenyl)isoxazole | iucr.org |

Harmonic Vibrational Wave Numbers

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, is used to identify the characteristic vibrational modes of a molecule. DFT calculations are employed to compute the harmonic vibrational frequencies, which are then compared with experimental data, often after applying a scaling factor to correct for systematic errors. asianpubs.orgesisresearch.org

For aromatic isoxazole derivatives, specific vibrational assignments can be made. ijrar.org Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. ijrar.orgscielo.org.za The stretching vibrations of the CH₃ group in the methoxy substituent are generally observed between 3000 cm⁻¹ and 2800 cm⁻¹. ijrar.org The asymmetric C-O-C stretching vibration of the methoxy group is expected around 1144-1153 cm⁻¹. esisresearch.org The vibrations associated with the isoxazole and phenyl rings, such as C=C and C=N stretching, occur in the fingerprint region (1650-1430 cm⁻¹). scielo.org.za These theoretical and experimental correlations confirm the molecular structure and provide insight into the bond strengths within the molecule.

Table 2: Typical Vibrational Frequency Ranges for this compound Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ijrar.org |

| Methyl (CH₃) Stretch | 3000 - 2800 | ijrar.org |

| C=C / C=N Ring Stretch | 1650 - 1430 | scielo.org.za |

| Asymmetric C-O-C Stretch | ~1150 | esisresearch.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. asianpubs.org

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For 5-(4-methoxyphenyl)-3-(1-methylindol-3-yl)isoxazole, a related compound, the calculated HOMO-LUMO energy gap confirmed that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. asianpubs.org The analysis of global reactivity descriptors such as hardness (η), chemical potential (µ), and global electrophilicity index (ω) derived from HOMO and LUMO energies further characterizes the molecule's reactivity profile. niscpr.res.inmdpi.com

Table 3: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. | asianpubs.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. | asianpubs.org |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. | niscpr.res.in |

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.deskku.edu This analysis provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites, which is essential for understanding intermolecular interactions and reaction mechanisms. niscpr.res.inresearchgate.net

In molecules containing electronegative atoms like oxygen and nitrogen, these atoms are expected to carry negative charges, while adjacent carbon and hydrogen atoms typically carry positive charges. niscpr.res.inresearchgate.net Studies on similar heterocyclic compounds show that the distribution of these charges affects the dipole moment, molecular polarizability, and other electronic properties. niscpr.res.in While Mulliken charges are known to be basis-set dependent, they provide a valuable qualitative understanding of the electrostatic potential of the molecule. uni-muenchen.deskku.edu

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used in drug discovery to understand how a ligand, such as an isoxazole derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Numerous studies have performed molecular docking on isoxazole derivatives to explore their potential as inhibitors for various enzymes, including cyclooxygenases (COX), cytochrome P450 (CYP450), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov These studies calculate a docking score, which represents the binding affinity (e.g., in kcal/mol), and identify key binding interactions like hydrogen bonds and hydrophobic interactions with amino acid residues in the target's active site. acs.orgtandfonline.com While specific docking results for this compound are target-dependent, the general methodology demonstrates its utility in rationalizing biological activity and guiding the design of more potent analogues. sdiarticle3.comresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. iucr.org It maps various properties onto a surface defined by the molecule's electron distribution, allowing for a detailed examination of how molecules pack together in a solid state. nih.gov

For the related compound 5-amino-3-(4-methoxyphenyl)isoxazole, Hirshfeld analysis revealed the relative contributions of different intermolecular contacts. iucr.orgnih.gov The analysis generates a 2D "fingerprint plot" that summarizes the types of interactions. The most significant contacts were found to be H···H (36.1%) and C···H/H···C (31.3%). iucr.orgnih.gov Other important interactions include O···H/H···O contacts. nih.gov These interactions, including hydrogen bonds and van der Waals forces, are fundamental to the stability of the crystal lattice. iucr.org Red spots on the Hirshfeld surface mapped with the dnorm property indicate close contacts, often corresponding to hydrogen bonds. iucr.orgmdpi.com

Table 4: Percentage of Intermolecular Contacts for 5-amino-3-(4-methoxyphenyl)isoxazole from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 36.1 | iucr.org |

| C···H / H···C | 31.3 | iucr.org |

| Other | 32.6 | iucr.org |

Prediction of Drug-Likeness and Medicinal Chemistry Parameters (e.g., PAIN alerts, Brenk structural alerts)

In modern drug discovery, in silico methods are used to predict the drug-likeness and potential liabilities of a compound. This involves evaluating its physicochemical properties against established guidelines like Lipinski's Rule of Five and checking for the presence of undesirable structural fragments. nih.gov

Two common filters used are for Pan-Assay Interference Compounds (PAINS) and Brenk structural alerts. PAINS are substructures that often lead to false positives in high-throughput screening assays. nih.gov Brenk alerts flag fragments known to be associated with toxicity or poor metabolic stability. taylorandfrancis.com Studies on various isoxazole derivatives have shown that they can be designed to be free of these alerts. For example, a series of isoxazole indole (B1671886) derivatives were reported to have zero PAIN/Brenk alerts. thieme-connect.de Another study noted that their compounds passed these filters with only one or two minor violations. biointerfaceresearch.com Such analyses are critical for prioritizing compounds with favorable pharmacokinetic and safety profiles for further development. taylorandfrancis.com

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Activities

The core structure of 5-(4-methoxyphenyl)isoxazole has been incorporated into numerous novel molecules to explore their potential as antimicrobial agents. Research has demonstrated that modifications to this basic structure can lead to compounds with significant activity against a variety of pathogenic bacteria and fungi. sciensage.infomdpi.com

Derivatives featuring the this compound moiety have shown promising results against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often influenced by the nature and position of various substituents on the isoxazole (B147169) or phenyl rings. sciensage.inforesearchgate.net

Several studies have highlighted the effectiveness of this compound derivatives against Gram-positive bacteria. In one study, a series of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-arylisoxazoles were synthesized and evaluated for their antibacterial properties. The derivative where the aryl group at the 5-position was a 4-methoxyphenyl (B3050149) group (compound 5b) demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus, comparable to standard drugs. sciensage.info

Another study of isoxazole ether-linked isoxazolines found that derivatives exhibited considerable antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, research on other complex isoxazole derivatives confirmed their activity against S. aureus. ekb.egjocpr.com For instance, certain 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, including a derivative with a 4-methoxyphenyl substitution (compound 5e), showed notable zones of inhibition against S. aureus and B. subtilis. researchgate.net

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Bacillus subtilis | 6.25 |

| Staphylococcus aureus | 6.25 |

Data sourced from a study on 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)isoxazole. sciensage.info

The activity of this compound derivatives extends to Gram-negative bacteria as well. The aforementioned study on 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-arylisoxazoles also tested their compound 5b against Escherichia coli and Salmonella typhimurium. While activity was observed, it was generally less potent compared to its effect on Gram-positive strains. sciensage.info

In a different study, isoxazole ether-linked isoxazoline (B3343090) derivatives demonstrated antibacterial activity against E. coli. researchgate.net The presence of electron-withdrawing groups on the phenyl ring attached to the isoxazole system appeared to favor the antibacterial activity. researchgate.net Furthermore, research into benzofuran (B130515) derivatives incorporating a 4-methoxyphenyl methanone (B1245722) and isoxazole moiety also reported activity against E. coli. jocpr.com

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Escherichia coli | 25 |

| Salmonella typhimurium | 50 |

Data sourced from a study on 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)isoxazole. sciensage.info

The minimum inhibitory concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a bacterium after overnight incubation. This value is typically determined using broth dilution methods. sciensage.info For various derivatives of this compound, MIC values have been established against a panel of bacterial strains. For example, the MIC for 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)isoxazole was found to be 6.25 µg/mL against S. aureus and B. subtilis, 25 µg/mL against E. coli, and 50 µg/mL against S. typhimurium. sciensage.info In another study, a sulfamethoxazole (B1682508) derivative showed an MIC of 20 μg/mL against S. aureus and another derivative an MIC of 21 μg/mL against E. coli. ekb.eg

| Derivative Type | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 3-(...)-5-(4-methoxyphenyl)isoxazole | S. aureus | 6.25 | E. coli | 25 | sciensage.info |

| 3-(...)-5-(4-methoxyphenyl)isoxazole | B. subtilis | 6.25 | S. typhimurium | 50 | sciensage.info |

| Sulfamethoxazole Derivative 12 | S. aureus | 20 | - | - | ekb.eg |

| Sulfamethoxazole Derivative 15 | - | - | E. coli | 21 | ekb.eg |

In addition to antibacterial properties, isoxazole derivatives, including those with a 5-(4-methoxyphenyl) group, have been evaluated for their potential to combat fungal infections.

The antifungal potential of isoxazole compounds has been tested against clinically relevant fungal strains. In a study of dihydropyrazole derivatives containing an isoxazole ring with a methoxy-substituted phenyl group, compounds exhibited notable antifungal activity against Candida albicans. mdpi.com For instance, one trisubstituted dihydropyrazole derivative showed an MIC of 2 µg/mL against C. albicans. mdpi.com

Another study focusing on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles screened compounds for antifungal activity against Aspergillus niger. The derivative containing a 4-methoxyphenyl group (compound 5e) displayed a significant zone of inhibition (23 mm) at a concentration of 40 µg/ml. researchgate.net Research on benzofuran derivatives also showed that compounds containing the (4-methoxyphenyl) methanone and isoxazole components were the most active against Candida albicans and Aspergillus fumigatus. jocpr.com The search for new isoxazole-based derivatives with anti-Candida potential is driven by the emergence of resistance to existing antifungal drugs. nih.gov

| Derivative Type | Fungal Strain | Activity Measurement | Result |

|---|---|---|---|

| Trisubstituted Dihydropyrazole | Candida albicans | MIC | 2 µg/mL |

| 3-(4-methoxyphenyl)-5-[5-(4-nitrophenyl)-2-furyl]-dihydroisoxazole | Aspergillus niger | Zone of Inhibition | 23 mm |

Data sourced from studies on isoxazole-containing dihydropyrazoles and dihydroisoxazoles. mdpi.comresearchgate.net

Antifungal Activity

Anti-inflammatory Activities

Derivatives of the this compound core have been investigated for their potential as anti-inflammatory agents, primarily through their interaction with cyclooxygenase (COX) enzymes. ajrconline.orgnih.gov These enzymes are key to the inflammatory pathway, and their inhibition can alleviate inflammatory symptoms.

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX enzymes. Research into isoxazole derivatives has revealed compounds with significant and sometimes selective COX inhibitory activity. nih.gov

Studies have shown that certain derivatives of this compound exhibit potent and selective inhibition of COX-2 over COX-1. aalto.fi For instance, S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate has demonstrated strong inhibitory activity against the COX-2 enzyme, with no reported activity against COX-1. aalto.finih.gov This selectivity is a desirable characteristic in the development of anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects.

Another complex derivative, 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, has been identified as a potent COX-2 inhibitor with a reported IC50 value of 0.95 μM. aalto.finih.gov The inhibitory activities of these and other related isoxazole derivatives are summarized in the table below.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate | Inactive | - | - |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | - | 0.95 | - |

Structure-activity relationship (SAR) studies on various isoxazole derivatives have provided insights into the structural features that govern their COX inhibitory activity and selectivity. The nature and position of substituents on the phenyl rings and the isoxazole core play a critical role in determining the potency and selectivity of these compounds. For diarylisoxazole derivatives, the presence of specific substituents can influence the binding affinity to the active sites of COX-1 and COX-2. However, specific SAR studies detailing the direct impact of substitutions on the this compound scaffold itself are limited in the available literature.

Cyclooxygenase (COX) Inhibition Studies

Anticancer and Antitumor Activities

The isoxazole moiety is a constituent of numerous compounds that have been evaluated for their anticancer and antitumor properties. ajrconline.orgresearchgate.netacs.org These compounds exert their effects through various mechanisms, including the disruption of cellular processes essential for cancer cell proliferation and survival.

One of the mechanisms by which certain anticancer agents work is by targeting tubulin, a protein that is crucial for the formation of microtubules and the mitotic spindle in cells. Disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis. While direct studies on this compound as an anti-tubulin agent are not extensively documented, related heterocyclic structures have shown promise in this area. For example, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors. nih.govnih.gov One such compound, 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole, has demonstrated significant tubulin binding activity. nih.govnih.gov This suggests that the 4-methoxyphenyl group, which is a key feature of this compound, may be a favorable component in the design of tubulin inhibitors.

Antioxidant Activity and Reducing Power Ability

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. The antioxidant potential of various isoxazole derivatives has been a subject of scientific inquiry.

Research on 5-(4-methoxyphenyl)-3-(benzimidazol-2-yl)-isoxazole, a more complex derivative, has indicated antioxidant activity. ajrconline.org In a DPPH free radical scavenging assay, this compound (referred to as C2) exhibited an IC50 value of 188 μM. ajrconline.org For comparison, another derivative, 5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazole (C3), was found to be more active with an IC50 of 145 μM. ajrconline.org The standard antioxidant Butylated Hydroxyanisole (BHA) showed an IC50 value of 624 μM in the same study. ajrconline.org

| Compound | DPPH Scavenging Activity (IC50 μM) |

|---|---|

| 5-(4-methoxyphenyl)-3-(benzimidazol-2-yl)-isoxazole (C2) | 188 |

| 5-(4-chlorophenyl)-3-(benzimidazol-2-yl)-isoxazole (C3) | 145 |

| Butylated Hydroxyanisole (BHA) (Standard) | 624 |

Information regarding the specific reducing power ability of this compound is not detailed in the currently available scientific literature.

Analgesic Activity

Isoxazole derivatives have been widely investigated for their analgesic properties. The presence of a methoxyphenyl group, in particular, has been associated with significant pain-relieving effects in various studies. For example, a series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were synthesized and evaluated for their analgesic activity using hot-plate and acetic acid writhing tests. scispace.com In these studies, compounds featuring electron-donating substituents on the phenyl ring, such as a methoxy (B1213986) group, were identified as the most potent. scispace.com

One notable study highlighted that certain isoxazolo[4,5-d]pyridazinone derivatives demonstrated analgesic profiles comparable to that of morphine in the hot-plate test. scispace.com The table below summarizes the analgesic activity of selected compounds from this study.

| Compound | Analgesic Effect (% increase in paw withdrawal latency) |

| 4a | 65.38% |

| 4f | 56.67% |

| 4g | 61.56% |

| 4i | 36.82% |

| Morphine | 47.47% |

Data sourced from a study on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. scispace.com

The mechanism of analgesic action for many isoxazole derivatives is thought to be multifactorial, potentially involving interactions with various components of the pain signaling pathway.

Immunomodulatory and Immunosuppressive Activities

The isoxazole scaffold is a key feature in a variety of compounds exhibiting a range of immunomodulatory effects, from immunosuppression to immunostimulation. nih.gov The specific activity often depends on the nature and position of substituents on the isoxazole ring. Some derivatives have been shown to suppress both humoral and cellular immune responses, while others can enhance immune functions. nih.govmdpi.com

For instance, certain isoxazole derivatives have demonstrated the ability to suppress the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). researchgate.net Conversely, other derivatives have shown stimulatory effects on lymphocyte proliferation. nih.gov This dual potential makes isoxazole derivatives, including this compound, attractive candidates for the development of drugs for a variety of immunological disorders. nih.gov

A significant finding in the study of isoxazole derivatives is the discovery of their mitogenic activity, the ability to induce cell division in lymphocytes. Specifically, a salicylic (B10762653) acid derivative containing a 3-(4-methoxyphenyl)isoxazole (B1357155) moiety, namely 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline, has been shown to possess mitogenic activity towards human lymphocytes and mouse splenocytes. nih.gov This particular compound was found to stimulate the proliferation of these immune cells, highlighting a direct immunostimulatory potential. nih.gov

The mitogenic activity of the aforementioned 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline has been directly linked to an increase in the secretion of Interleukin-2 (IL-2). nih.gov IL-2 is a crucial cytokine for the proliferation and differentiation of T cells, and its enhanced secretion explains the observed mitogenic effect. The ability of a this compound derivative to stimulate the production of IL-2 suggests its potential application in conditions where an enhanced T-cell response is desirable. In mitogen-stimulated murine spleen cell cultures, the production of IL-2, IL-4, and IL-5 has been observed to be sequential, with IL-2 mRNA levels peaking within the first 24 hours. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For isoxazole derivatives, SAR studies have provided valuable insights into how different substituents on the isoxazole ring influence their therapeutic and chemical properties. wpmucdn.com

The isoxazole ring is considered a stable and versatile scaffold that allows for the easy attachment of various substituents to modulate activity. wpmucdn.com For instance, in the development of anticancer agents targeting the estrogen receptor alpha (ERα), SAR studies of 5-(thiophen-2-yl)isoxazoles revealed key structural requirements. rsc.org These studies indicated that an electron-rich benzene (B151609) ring at the 3-position of the isoxazole core was crucial for superior activity. rsc.org

In the context of receptor antagonism, SAR studies on 4,5-disubstituted 3-isoxazolols as AMPA receptor modulators have also been conducted. nih.govmdpi.com The nature and position of substituents on the isoxazole ring and its appended groups are critical in determining the potency and selectivity of these compounds. nih.gov The analysis of a novel compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, using Hirshfeld surface analysis, further detailed the intermolecular interactions that contribute to its crystal packing, providing insights into its solid-state structure. mdpi.com These studies collectively underscore the importance of the substitution pattern on the isoxazole ring for its diverse biological and chemical functions. nih.gov

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of substituents on its aromatic rings. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity.

For instance, in a series of 3,5-diaryl isoxazole derivatives designed as potential anticancer agents, the nature of the substituent on the phenyl ring at the 5-position was critical for activity. nih.gov While the parent compound in many studies is this compound, modifications often involve introducing substituents on both the 5-phenyl ring and the 3-phenyl ring (in the case of 3,5-diaryl isoxazoles).

A study on 4-substituted methoxybenzoyl-aryl-thiazoles, a structurally related class of compounds, revealed that both electron-withdrawing groups (EWG) and electron-donating groups (EDG) on an aryl ring could enhance antiproliferative activity, suggesting that the electronic effect is not always straightforward and can be target-dependent. acs.org For example, para-fluoro (a weak EWG) and para-methyl (a weak EDG) substituents on an aromatic ring both led to increased potency. acs.org However, steric factors also play a crucial role. A decrease in activity was observed when a para-methyl group was replaced by a larger para-ethyl group, indicating that steric hindrance can be detrimental to biological activity. acs.org

In the context of this compound derivatives, the introduction of a chlorine atom at the meta-position of the 5-phenyl ring, resulting in 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, highlights a specific modification. wpmucdn.com The presence of the electron-withdrawing chlorine atom at this position would alter the electronic distribution of the phenyl ring and could influence binding interactions with biological targets. Similarly, the synthesis of 5-(4-methoxy-3-fluorophenyl)isoxazole derivatives introduces a fluorine atom ortho to the methoxy group on the 5-phenyl ring, which can affect both the electronic properties and the conformation of the methoxy group, potentially influencing biological activity. japsonline.com

The following table summarizes the impact of representative substituents on the biological activity of isoxazole derivatives, drawing parallels for the this compound scaffold.

| Substituent | Position | Electronic Nature | General Impact on Activity |

| Fluoro | para on phenyl ring | Weakly Electron-Withdrawing | Can increase potency |

| Methyl | para on phenyl ring | Weakly Electron-Donating | Can increase potency |

| Ethyl | para on phenyl ring | Weakly Electron-Donating | May decrease activity due to steric hindrance |

| Chloro | meta on phenyl ring | Electron-Withdrawing | Modifies electronic properties, influencing target binding |

| Fluoro | ortho to methoxy group | Electron-Withdrawing | Can alter conformation and electronic nature of the methoxy group |

Three-Dimensional Descriptors in SAR

To gain a deeper understanding of the structure-activity relationships of isoxazole derivatives, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields.

A notable example is the 3D-QSAR study conducted on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists. mdpi.comnih.govnih.gov While not specifically focused on this compound, this study provides valuable insights into the key three-dimensional features that govern the activity of the isoxazole scaffold. The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. mdpi.comnih.govnih.gov

The CoMFA and CoMSIA models generated contour maps that visualize the favorable and unfavorable regions for different molecular fields around the aligned molecules. mdpi.com These maps offer a graphical representation of the SAR and guide the design of new, more potent analogs.

Key findings from a representative 3D-QSAR study on isoxazole derivatives include:

Steric Fields: The analysis often reveals specific regions where bulky substituents are either favorable or detrimental to activity. For instance, yellow contours in a CoMFA map might indicate that larger groups in that region could decrease agonistic activity. mdpi.com This highlights the importance of molecular shape and the need for a good steric fit within the receptor's binding pocket.

Electrostatic Fields: These fields indicate the importance of the electronic properties of the substituents. The models can identify regions where positive or negative electrostatic potential is favorable for activity. For example, the presence of an electronegative group at a particular position might be crucial for agonistic activity. mdpi.comnih.govnih.gov

Hydrophobic Interactions: CoMSIA models can also include hydrophobic fields, identifying regions where hydrophobic groups enhance or diminish activity. The presence of hydrophobicity at certain positions is often found to be crucial for the activity of isoxazole derivatives. mdpi.comnih.govnih.gov

Hydrogen Bond Donors and Acceptors: These fields pinpoint areas where hydrogen bond donor or acceptor groups are important for binding to the target. The hydrogen bond donor field has been shown to contribute significantly to the molecular activity in some isoxazole series. nih.gov